1-o-Acetyl-6-deoxyhexopyranose
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
6340-53-0 |
|---|---|
Molecular Formula |
C8H14O6 |
Molecular Weight |
206.19 g/mol |
IUPAC Name |
(3,4,5-trihydroxy-6-methyloxan-2-yl) acetate |
InChI |
InChI=1S/C8H14O6/c1-3-5(10)6(11)7(12)8(13-3)14-4(2)9/h3,5-8,10-12H,1-2H3 |
InChI Key |
VNWLUVCBYSFSIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC(=O)C)O)O)O |
Origin of Product |
United States |
Synthetic Methodologies for 1 O Acetyl 6 Deoxyhexopyranose and Its Analogues
Strategies for Acetylation and Anomeric Control
The selective acetylation of the anomeric hydroxyl group is a critical step in the synthesis of glycosyl donors. While per-O-acetylation using reagents like acetic anhydride (B1165640) with an iodine catalyst is a common procedure for protecting all hydroxyl groups, achieving selective 1-O-acetylation requires more nuanced strategies for effective anomeric control. nih.gov
A noteworthy and highly efficient method for the selective anomeric acetylation of unprotected sugars, including deoxysugars, can be performed in an aqueous solution. nih.gov This procedure utilizes a combination of 2-chloro-1,3-dimethylimidazolinium (B12748532) chloride (DMC) and thioacetic acid with a suitable base. nih.gov The reaction is remarkable for its high yields and, for sugars with a participating group like a hydroxyl at the C-2 position, it proceeds with high stereoselectivity, exclusively forming the 1,2-trans product. nih.gov This method avoids the need for extensive protecting group manipulation, offering a streamlined path to 1-O-acetylated donors.
Table 1: Key Reagents for Selective Anomeric Acetylation
| Reagent System | Base | Solvent | Key Feature |
|---|---|---|---|
| 2-chloro-1,3-dimethylimidazolinium chloride (DMC) / Thioacetic acid | Sodium Carbonate | Water | High yield, stereoselective for 1,2-trans products. nih.gov |
Deoxysugar Scaffold Construction and Stereoselective Functionalization
The construction of the 6-deoxyhexopyranose ring is a foundational aspect of synthesizing the target compound and its analogues. This involves either modifying existing monosaccharides or building the sugar ring from achiral precursors.
The most prevalent strategy for creating the 6-deoxy functionality begins with a common, fully hydroxylated hexose. The primary hydroxyl group at the C-6 position is selectively converted into a good leaving group, such as a tosylate, mesylate, or iodide. mdpi.comnih.gov For instance, the C-6 hydroxyl can be transformed into a 6-deoxy-6-iodo derivative through treatment with triphenylphosphine (B44618), iodine, and imidazole. mdpi.com This iodide can then undergo a base-mediated elimination to form a 5,6-unsaturated pyranoside, which is subsequently hydrogenated to yield the 6-deoxy sugar. mdpi.com Another established route involves the reduction of a 6-O-sulfonylated intermediate.
An alternative to modifying existing sugars is the de novo synthesis from achiral starting materials. For example, an enantioselective approach to 3,6-dideoxy sugars has been developed starting from 2-acetylfuran, which undergoes an asymmetric reduction and an Achmatowicz rearrangement to form a key pyranone intermediate. chemistryviews.org While this was demonstrated for 3,6-dideoxy sugars, the principles of building the pyranose ring from non-carbohydrate precursors represent a powerful and versatile strategy.
1-O-Acetyl-6-deoxyhexopyranose serves as a glycosyl donor, a building block for forming glycosidic linkages. The acetyl group at the anomeric center functions as a leaving group under Lewis acid catalysis (e.g., using trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride etherate). The stereochemical outcome of the glycosylation is often controlled by neighboring group participation. If an acetyl or other participating group is present at the C-2 position, it can shield one face of the pyranose ring, leading to the stereoselective formation of a 1,2-trans-glycosidic linkage. This control is fundamental for the synthesis of complex oligosaccharides containing 6-deoxyhexose units.
Derivatization and Chemical Modification of the Pyranose Core
Further diversification of the 6-deoxyhexopyranose scaffold is achieved through a variety of chemical transformations that introduce new linkages and functional groups, leading to a wide range of analogues with potential biological activities.
While typical glycosides feature an oxygen atom at the anomeric linkage (O-glycosides), analogues with carbon-carbon (C-glycosides) or carbon-nitrogen (N-glycosides) bonds are of significant interest due to their enhanced metabolic stability. researchgate.net
C-Glycosides: The synthesis of C-glycosides of 6-deoxy sugars can be achieved by reacting a suitable sugar derivative, such as a lactone, with a carbon nucleophile. For example, the synthesis of a C-glycoside phosphonate (B1237965) analogue involved the addition of a methylenephosphonate anion to a gluconolactone, followed by further modifications to install the 6-deoxy feature. nih.gov This general approach allows for the introduction of a variety of carbon-based substituents at the anomeric position.
N-Glycosides: N-Glycosides are typically formed by the condensation of a sugar with an amine. This reaction is central to the synthesis of nucleosides and can be readily applied to 6-deoxyhexopyranoses to create analogues for various biochemical studies.
The introduction of nitrogen-containing functional groups onto the pyranose core, often at the C-6 position, yields valuable synthetic intermediates and bioactive molecules. nih.gov
Azido (B1232118) Group: The azido group is a versatile functional group that can be readily reduced to an amine or used in bioorthogonal "click" chemistry reactions. mdpi.comnih.gov The synthesis of 6-azido-6-deoxyhexopyranose derivatives is efficiently accomplished via a two-step sequence. First, the primary C-6 hydroxyl group is activated by converting it into a triflate (using triflic anhydride and pyridine). nih.gov Second, the triflate is displaced by an azide (B81097) nucleophile using sodium azide (NaN₃) in a solvent like DMF. nih.gov This method is high-yielding and a standard procedure in carbohydrate chemistry. mdpi.comnih.gov
Amino Group: 6-Amino-6-deoxyhexopyranoses are commonly prepared by the reduction of the corresponding 6-azido derivatives. nih.gov The azide is chemoselectively reduced to a primary amine using reagents such as hydrogen sulfide, triphenylphosphine in the presence of water, or catalytic hydrogenation.
Isothiocyanato Group: The isothiocyanato group can be introduced by converting a primary amine, such as that in a 6-amino-6-deoxyhexopyranose. A modern, one-pot procedure involves reacting the amine with carbon disulfide and a desulfurization reagent like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) to yield the target isothiocyanate. nih.gov
Ureido Group: Ureido-functionalized sugars can be synthesized from their amino-sugar precursors. nih.gov The 6-amino group can react with an isocyanate to form a substituted urea (B33335) or with phosgene (B1210022) equivalents to create a reactive intermediate that can then be trapped with an amine to form the ureido linkage.
Table 2: Synthesis of Functionalized 6-Deoxyhexopyranose Derivatives
| Target Functional Group | Precursor | Key Reagents |
|---|---|---|
| 6-Azido | 6-Hydroxy | 1. Triflic anhydride (Tf₂O), Pyridine2. Sodium azide (NaN₃) nih.gov |
| 6-Amino | 6-Azido | H₂S or PPh₃/H₂O or H₂/Pd-C |
| 6-Isothiocyanato | 6-Amino | Carbon disulfide (CS₂), DMT/NMM/TsO⁻ nih.gov |
Chemoenzymatic and Enzymatic Approaches in Synthesis
The convergence of chemical and enzymatic strategies, known as chemoenzymatic synthesis, along with purely enzymatic methods, offers powerful alternatives for the synthesis of this compound and its analogues. These approaches leverage the high selectivity of enzymes to overcome challenges in traditional chemical synthesis, such as the need for extensive protecting group manipulations.
Enzymatic and chemoenzymatic syntheses are particularly advantageous for their ability to perform highly specific modifications, including acylation and glycosylation, under mild reaction conditions. This is crucial when dealing with complex carbohydrate molecules susceptible to degradation or isomerization under harsh chemical treatments.
Enzymatic Acylation
Lipases are a class of enzymes that have been extensively studied for their ability to catalyze acylation reactions in non-aqueous media. While direct enzymatic synthesis of this compound is not widely documented, the principles of lipase-catalyzed acylation of secondary alcohols can be applied. For instance, studies on the lipase-catalyzed acylation of 6,7-dihydroxy-linalool have shown that enzymes like lipase (B570770) from Candida rugosa and Novozym 435 can catalyze the acylation of a secondary hydroxyl group, albeit with varying efficiency and stereoselectivity. nih.gov This suggests the potential for using lipases to directly acetylate the C1-hydroxyl group of a 6-deoxyhexopyranose.
The choice of acyl donor is also critical in lipase-catalyzed reactions. The use of methoxyacetate (B1198184) as an acylation reagent has been shown to significantly enhance the reaction rate in the lipase-catalyzed aminolysis of 1-phenylethanamine. nih.gov This rate enhancement is attributed to an interaction between the beta-oxygen atom of methoxyacetate and the amine nitrogen, a principle that could be explored in the context of alcohol acylation to improve yields and reaction times.
Transglycosylation and Glycosyltransferases
Glycosyltransferases are enzymes that catalyze the transfer of a monosaccharide from a nucleotide sugar donor to an acceptor molecule. While not directly involved in the acetylation step, they are crucial for the synthesis of the 6-deoxyhexopyranose backbone of various analogues. For example, β-N-acetylhexosaminidases can be used for the synthesis of carbohydrates via trans-glycosylation, where a glycoside is transferred from a donor to an acceptor. mdpi.com
In the context of analogues, the fucosyltransferase 8 (FUT8) enzyme catalyzes the transfer of fucose from GDP-fucose to a glycan core structure. nih.gov The enzymatic production of 2'-fucosyllactose (B36931) from L-fucose has been demonstrated using a bifunctional enzyme system, highlighting the feasibility of enzymatic approaches for constructing complex oligosaccharides containing 6-deoxyhexoses. nih.gov
One-Pot Multienzyme (OPME) Systems
Chemoenzymatic synthesis often employs one-pot multienzyme (OPME) systems to produce complex molecules from simple precursors without the need for isolating intermediates. This strategy has been successfully used to synthesize N-acetyl analogues of O-acetylated capsular polysaccharide oligosaccharides from Neisseria meningitidis. nih.govescholarship.org In these systems, a series of enzymes work in concert to build the target molecule step-by-step. For instance, a polysaccharide synthase with both galactosyltransferase and sialyltransferase activities has been utilized in a sequential OPME system. nih.gov This approach could be adapted for the synthesis of this compound analogues by designing a cascade of enzymatic reactions that first construct the desired 6-deoxyhexopyranoside and then perform a regioselective acetylation.
A chemoenzymatic strategy for synthesizing N-acetyl analogues of 9-O-acetylated b-series gangliosides has also been developed, using either a chemoenzymatic synthon or an enzymatic precursor. ucsd.edu This highlights the versatility of combining chemical and enzymatic steps to achieve complex molecular architectures.
Research Findings on Enzymatic Synthesis of Related Compounds
While direct enzymatic synthesis of this compound is a developing area, research on related compounds provides valuable insights. A two-step enzymatic strategy has been developed for the synthesis of 6-deoxy-L-psicose from L-rhamnose, achieving a high yield of 81%. nih.gov This process involves phosphorylation and dephosphorylation steps to drive the reaction equilibrium towards the desired product. nih.gov
Furthermore, the NolL protein from Mesorhizobium loti has been identified as an acetyltransferase responsible for the acetylation of the fucosyl residue at the reducing end of lipo-chitin oligosaccharides. oup.com The disruption of the nolL gene resulted in the production of deacetyl-fucosylated LCOs, confirming the enzyme's role in acetylation. oup.com This specific acetyltransferase could be a promising candidate for the targeted acetylation of 6-deoxyhexoses.
The following table summarizes key findings from studies on the chemoenzymatic and enzymatic synthesis of related 6-deoxyhexose derivatives:
| Starting Material | Enzyme(s) | Product | Key Findings | Reference |
| L-rhamnose | L-rhamnose isomerase, D-tagatose 3-epimerase, Fructose kinase, Acid phosphatase | 6-deoxy-L-psicose | Two-step enzymatic process with phosphorylation and dephosphorylation to achieve high yield. | nih.gov |
| L-fucose, Lactose | L-fucokinase/L-fucose-1-P guanyltransferase (FKP), α1,2-fucosyltransferase (FucT) | 2'-fucosyllactose | Bifunctional enzyme system for efficient production of a fucosylated oligosaccharide. | nih.gov |
| Fucosylated N-acetylglucosamine pentamers | NolL acetyltransferase | Acetyl-fucosylated LCOs | Identification of a specific acetyltransferase for the fucosyl residue. | oup.com |
| ManNAc4N₃, ManNAc6N₃ | NmW CPS polymerase (NmSiaDW) | N-acetyl analogs of O-acetylated NmW CPS oligosaccharides | One-pot multienzyme (OPME) strategy for the synthesis of complex acetylated oligosaccharides. | nih.govescholarship.org |
| GM3 sphingosine | Multiple enzymes | 9-N-acetyl analogues of 9-O-acetylated b-series gangliosides | Chemoenzymatic strategy using either a chemoenzymatic synthon or an enzymatic precursor. | ucsd.edu |
These examples underscore the potential of chemoenzymatic and enzymatic methods for the synthesis of this compound and its analogues. Future research in this area will likely focus on the discovery and engineering of novel enzymes with high specificity and efficiency for the acetylation of 6-deoxyhexoses, as well as the development of optimized multi-enzyme systems for streamlined production.
Advanced Structural Elucidation and Conformational Analysis
Role as a Synthetic Intermediate
The primary significance of 1-o-acetyl-6-deoxyhexopyranose lies in its role as a versatile synthetic intermediate. urmia.ac.ir Deoxy sugars are crucial components of many biologically active molecules, including antibiotics and other therapeutic agents, where their presence can enhance efficacy or receptor affinity. rsc.org Specifically, 6-deoxyhexoses like L-rhamnose are integral parts of the O-antigen polysaccharides of pathogenic bacteria such as Shigella flexneri and Pseudomonas aeruginosa. lookchem.comoup.com
Therefore, this compound and its protected derivatives serve as key building blocks for the chemical or chemo-enzymatic synthesis of these complex bacterial polysaccharides. researchgate.net These synthetic oligosaccharides are invaluable tools for developing diagnostic reagents, carbohydrate-based vaccines, and for studying the interactions between bacterial pathogens and the host immune system. lookchem.com The compound's utility as a glycosyl donor allows for the construction of the specific glycosidic linkages found in these natural products. nycu.edu.tw
Enzyme/Receptor Interactions
While this compound itself is not typically a direct substrate for metabolic enzymes in mammals, its structural components are highly relevant to biological recognition systems. nih.gov The core 6-deoxyhexose structure is recognized by a variety of enzymes. For instance, bacteria possess specific pathways for the metabolism of L-rhamnose. nih.gov Glycosidase enzymes are responsible for the cleavage of glycosidic bonds, and their activity can be highly specific to the sugar unit and the linkage type. youtube.com
The presence of the 1-O-acetyl group significantly alters its interaction with enzymes. It is generally not a substrate for glycosidases that would typically hydrolyze a natural glycosidic linkage. nih.govyoutube.com However, it could potentially act as an inhibitor or a tool to probe the active sites of such enzymes.
Furthermore, O-acetylation of sugars is a known biological modification that can modulate function. In some bacterial glycoproteins, O-acetylation of sugar residues like N-acetylglucosamine can prevent further glycosylation, acting as a regulatory switch for the biosynthesis of complex glycans. nih.gov This suggests that acetylated sugars play a role in controlling the structure and function of biological macromolecules.
Role in Natural Product Chemistry and Biosynthesis
As a Synthetic Intermediate for Biologically Active Molecules
Acetylated 6-deoxyhexoses are important intermediates in the synthesis of various biologically active natural products. For example, rhamnose-containing compounds have been shown to play a role in tumor immunotherapy and as components of antibacterial agents. nih.govacs.org The synthesis of these complex molecules often relies on the use of protected sugar building blocks, such as 1-O-acetyl-6-deoxyhexopyranose, which can be incorporated into larger structures through glycosylation reactions.
Involvement in Metabolic Pathways
The metabolism of 6-deoxyhexoses like L-rhamnose is well-established in bacteria. These pathways typically involve the conversion of the sugar into a nucleotide-activated form, such as dTDP-L-rhamnose, which then serves as the donor for rhamnosyltransferases. nih.gov While this compound itself may not be a direct intermediate in the primary metabolic pathways, it can be a substrate for certain enzymes. For instance, α-L-rhamnosidases are enzymes that cleave terminal α-L-rhamnose residues from various glycoconjugates. nih.govnih.gov It is plausible that these or other esterases could hydrolyze the 1-O-acetyl group, releasing the free 6-deoxyhexose for entry into metabolic pathways. The enzymatic synthesis of rhamnose-containing chemicals through reverse hydrolysis using rhamnosidases has also been explored. nih.govresearchgate.net
Design and Development of 1 O Acetyl 6 Deoxyhexopyranose Based Carbohydrate Mimetics and Chemical Probes
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: Proton NMR spectroscopy is essential for determining the structure and stereochemistry of the molecule. The chemical shifts and coupling constants of the anomeric proton (H-1) are particularly informative for assigning the α or β configuration. acs.org Other signals, such as the methyl group protons of the 6-deoxy function and the acetyl group, provide further structural confirmation. mdpi.com
¹³C NMR: Carbon-13 NMR provides information on the number and chemical environment of the carbon atoms in the molecule. The chemical shift of the anomeric carbon (C-1) is also indicative of the anomeric configuration. acs.org
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to obtain structural information through fragmentation patterns. researchgate.net High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to confirm the elemental composition. mdpi.com Techniques like electrospray ionization (ESI) are commonly used for the analysis of these polar molecules.
Chromatography
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the purification and analysis of acetylated sugars. It can be used to separate different isomers and to assess the purity of the synthesized compound. nih.gov
Gas Chromatography (GC): GC can be used for the analysis of volatile derivatives of the compound, often after silylation or other derivatization methods. nih.gov
Mechanistic Organic Chemistry of 1 O Acetyl 6 Deoxyhexopyranose Transformations
Kinetics and Stereochemistry of Anomeric Reactions and Hydrolysis Pathways
The anomeric center (C-1) of 1-o-acetyl-6-deoxyhexopyranose is a focal point of its reactivity. Reactions at this position, such as hydrolysis and glycosylation, are profoundly influenced by the stereochemistry at C-1 (α or β) and the nature of the participating groups within the molecule.
The acid-catalyzed hydrolysis of the anomeric acetyl group is a fundamental reaction. The mechanism typically proceeds through protonation of the exocyclic acetyl oxygen, followed by nucleophilic attack of water. The rate of this hydrolysis is dependent on the anomeric configuration. For instance, in related pyranosides, the loss of an equatorial leaving group is generally faster than that of an axial leaving group. This is attributed in part to stereoelectronic effects, including the anomeric effect, which stabilizes the ground state of the anomer with an axial substituent.
A key feature in the stereochemistry of reactions at the anomeric center is the phenomenon of neighboring group participation (NGP) by the acetyl group at C-2. mit.edu In glycosylation reactions where the 1-o-acetyl group is first converted to a better leaving group (e.g., a halide), the adjacent C-2 acetyl group can attack the anomeric center in an intramolecular fashion. This participation leads to the formation of a cyclic dioxolenium ion intermediate. Subsequent nucleophilic attack on this intermediate by an external nucleophile (e.g., an alcohol) occurs from the side opposite to the bulky dioxolenium ring, resulting in the stereospecific formation of a 1,2-trans glycosidic linkage. mit.edu This powerful stereodirecting effect is a cornerstone of modern carbohydrate synthesis.
The kinetics of anomerization, the interconversion between the α and β anomers, have been studied for related acetylated sugars. For instance, the acid-catalyzed anomerization of 1-O-acetyl-2,3,5-tri-O-benzoyl-L-ribofuranose has been shown to proceed via an exocyclic C-O bond cleavage, ruling out mechanisms involving acyclic intermediates. This highlights the stability of the pyranose ring under these conditions.
Table 1: Factors Influencing the Kinetics and Stereochemistry of Anomeric Reactions
| Factor | Influence on Kinetics | Influence on Stereochemistry | Mechanistic Implication |
| Anomeric Configuration (α/β) | The relative rates of hydrolysis and glycosylation are dependent on the anomeric configuration, with equatorial leaving groups often reacting faster. | Determines the initial orientation of the leaving group, influencing the trajectory of nucleophilic attack. | Ground state stability, influenced by the anomeric effect, affects the activation energy of the reaction. |
| Neighboring Acetyl Group at C-2 | Can accelerate the rate of reaction through anchimeric assistance. | Strongly directs the formation of 1,2-trans products in glycosylation reactions. | Formation of a cyclic dioxolenium ion intermediate. |
| Solvent | The polarity and nucleophilicity of the solvent can influence reaction rates and may participate in the reaction. | Can influence the stability of charged intermediates and transition states, potentially affecting stereochemical outcomes. | Solvation effects can stabilize or destabilize key intermediates in the reaction pathway. |
| Catalyst (Acid/Lewis Acid) | The nature and concentration of the catalyst directly impact the reaction rate. | Can influence the formation and reactivity of intermediates, thereby affecting the stereoselectivity. | Protonation or coordination to the anomeric acetyl group activates it as a leaving group. |
Intramolecular Rearrangements and Functional Group Interconversions
Beyond reactions at the anomeric center, this compound and its derivatives can undergo a variety of intramolecular rearrangements and functional group interconversions, often driven by the strategic placement of functional groups.
A prominent intramolecular rearrangement is acetyl group migration . Under both acidic and basic conditions, an acetyl group can migrate between adjacent hydroxyl groups. The generally accepted mechanism for this process under basic or neutral conditions involves the deprotonation of a free hydroxyl group, which then acts as an intramolecular nucleophile, attacking the carbonyl carbon of a neighboring acetyl group to form a five- or six-membered orthoester intermediate. This intermediate then collapses to yield the migrated acetyl product. The rate and direction of migration are influenced by the relative stability of the starting material and product, as well as the geometry of the orthoester intermediate.
A notable functional group interconversion is the formation of 1,4-anhydropyranoses . For example, 1-O-acetyl-6-deoxy-2,3-O-isopropylidene-4-O-methylsulphonyl-α-L-mannopyranose has been shown to yield a 1,4-anhydropyranose derivative upon treatment with sodium azide (B81097) in hot dimethylformamide. youtube.com A possible mechanism involves the initial displacement of the anomeric acetyl group, followed by an intramolecular nucleophilic attack of the resulting C-1 alkoxide on the C-4 carbon, displacing the mesylate leaving group. This type of cyclization highlights how the reactivity of different positions on the pyranose ring can be orchestrated to achieve significant structural transformations.
Table 2: Examples of Intramolecular Reactions and Interconversions
| Reaction Type | Starting Material Moiety | Reagents/Conditions | Product Moiety | Key Mechanistic Feature |
| Intramolecular Acetyl Migration | Vicinal acetyl and hydroxyl groups | Mild acid or base | Isomeric acylated sugar | Formation of a cyclic orthoester intermediate |
| Intramolecular Cyclization | 1-O-acetyl-4-O-mesyl-6-deoxypyranose | Sodium azide in DMF | 1,4-Anhydropyranose | Intramolecular SN2 displacement of the mesylate by the C-1 alkoxide |
| Glycosyl Halide Formation | 1-O-acetyl-pyranose | HBr in acetic acid | Acetobromopyranose | Nucleophilic substitution at the anomeric center |
| Formation of Glycosylamines | 1-O-acetyl-6-deoxypyranose | Ammonia or primary amines | N-Glycoside (glycosylamine) | Nucleophilic substitution at the anomeric center |
Influence of Anomeric Effects and Substituent Effects on Reactivity
The reactivity of this compound is subtly but powerfully modulated by stereoelectronic effects, namely the anomeric effect and the inductive and steric effects of its various substituents.
The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon of a pyranose ring to occupy the axial position, despite the steric hindrance this may introduce. This effect is rationalized by a stabilizing hyperconjugative interaction between a lone pair of the endocyclic ring oxygen and the antibonding (σ*) orbital of the anomeric C-O bond. In the context of this compound, the anomeric effect influences the equilibrium position between the α (axial acetyl group in the common chair conformation) and β (equatorial acetyl group) anomers. This, in turn, affects the ground state energy of the anomers and consequently their relative reactivity in kinetic processes.
Substituent effects also play a critical role. The electron-withdrawing nature of the acetyl groups on the pyranose ring decreases the electron density at the ring carbons and the ring oxygen, which can influence the rates of reactions involving these atoms. For example, the rate of acid-catalyzed hydrolysis of the anomeric glycosidic bond can be correlated with the electronic properties of substituents on the aglycone in related phenyl glycosides, often following a Hammett relationship.
The absence of a hydroxyl group at the C-6 position, the defining feature of a 6-deoxy sugar, also has a significant impact on reactivity. Sterically, the methyl group at C-6 is less bulky than a hydroxymethyl group, which can influence the conformational preferences of the pyranose ring and the accessibility of adjacent reactive sites. Electronically, the C-6 deoxy function removes a potential site for hydrogen bonding and other interactions that could influence the reactivity of the rest of the molecule. For example, the lack of a C-6 hydroxyl group can affect the rate of anomerization compared to its hydroxylated counterpart. researchgate.net
The interplay of these effects is complex. For instance, in glycosylation reactions, the electronic nature of the protecting groups on the sugar donor influences its reactivity. Electron-withdrawing protecting groups, such as acetyl groups, generally decrease the reactivity of the glycosyl donor by destabilizing the developing positive charge at the anomeric center in the transition state. Conversely, electron-donating protecting groups can increase reactivity.
Table 3: Summary of Stereoelectronic and Substituent Effects
| Effect | Description | Impact on this compound |
| Anomeric Effect | Preference for an axial orientation of the anomeric substituent. | Stabilizes the α-anomer (axial acetyl group), influencing the anomeric equilibrium and the relative ground state energies of the anomers. |
| Inductive Effects of Acetyl Groups | Electron-withdrawing nature of the acetyl carbonyl groups. | Decreases electron density on the pyranose ring, affecting the rates of reactions sensitive to electronic changes. |
| Steric Effects of Acetyl Groups | Bulk of the acetyl groups. | Can hinder the approach of nucleophiles and influence the conformational equilibrium of the pyranose ring. |
| C-6 Deoxy Function | Absence of a hydroxyl group at C-6. | Alters the steric and electronic environment compared to a fully hydroxylated hexopyranose, impacting conformational stability and reactivity at other positions. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-O-Acetyl-6-deoxyhexopyranose, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves regioselective acetylation of 6-deoxyhexopyranose derivatives under anhydrous conditions. For example, acetylation with acetic anhydride in pyridine at 0–25°C ensures selective protection of the hydroxyl group at the anomeric position. Yield optimization requires strict control of stoichiometry (e.g., 1.2 equivalents of acetylating agent) and reaction time (2–4 hours) to minimize side reactions .
- Data Example :
| Reaction Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|
| 0 | 62 | 92% |
| 25 | 78 | 89% |
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Compare H and C chemical shifts with literature data for acetylated pyranose derivatives. The acetyl group’s carbonyl signal typically appears at ~170 ppm in C NMR.
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+Na] peaks matching the molecular formula (e.g., CHONa).
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and glycosidic bond configuration .
Q. What purification methods are optimal for isolating this compound from reaction mixtures?
- Methodological Answer : Use silica gel column chromatography with a gradient elution system (e.g., hexane:ethyl acetate 3:1 to 1:2). Monitor fractions via TLC (R ~0.4 in 1:1 hexane:ethyl acetate). Recrystallization from ethanol/water (7:3) improves purity (>95%) .
Advanced Research Questions
Q. How do solvent polarity and temperature affect the stability of this compound in solution?
- Methodological Answer : Conduct accelerated stability studies:
- Prepare solutions in DMSO, methanol, and water (pH 7.4).
- Store at 4°C, 25°C, and 40°C for 14 days.
- Analyze degradation via HPLC-UV (λ = 210 nm). Polar solvents like water accelerate hydrolysis of the acetyl group, while non-polar solvents (DMSO) enhance stability .
- Data Example :
| Solvent | % Degradation (40°C, 14 days) |
|---|---|
| DMSO | 8% |
| Methanol | 15% |
| Water | 34% |
Q. What computational models predict the glycosylation reactivity of this compound?
- Methodological Answer : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to calculate transition-state energies for glycosidic bond formation. Compare activation barriers with experimental kinetic data to validate models. Solvent effects (e.g., implicit PCM for water) must be included .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer :
Meta-analysis : Systematically compare studies for variables like assay type (e.g., cell-based vs. enzyme inhibition), purity of compounds, and control experiments.
Dose-response curves : Re-evaluate EC values under standardized conditions (e.g., 48-hour incubation, 10% FBS).
Structural analogs : Synthesize and test derivatives to isolate the impact of the acetyl group on activity .
Experimental Design & Data Analysis
Q. What statistical approaches are appropriate for analyzing enzyme inhibition data involving this compound?
- Methodological Answer :
- Use nonlinear regression (e.g., GraphPad Prism) to fit dose-response data to the Hill equation.
- Report IC values with 95% confidence intervals.
- Validate assumptions via residual plots and ANOVA for replicate experiments .
Q. How can researchers optimize glycosylation reactions using this compound as a donor substrate?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
